molecular formula C20H13NNa2O10S3 B12716789 5-Hydroxy-4-(((6-hydroxy-2-naphthyl)sulphonyl)amino)naphthalene-1,7-disulphonic acid, sodium salt CAS No. 84000-89-5

5-Hydroxy-4-(((6-hydroxy-2-naphthyl)sulphonyl)amino)naphthalene-1,7-disulphonic acid, sodium salt

Cat. No.: B12716789
CAS No.: 84000-89-5
M. Wt: 569.5 g/mol
InChI Key: DIUBOSJGFLJFHO-UHFFFAOYSA-L
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Description

5-Hydroxy-4-(((6-hydroxy-2-naphthyl)sulphonyl)amino)naphthalene-1,7-disulphonic acid, sodium salt is a complex organic compound with the molecular formula C20H15NO10S3. This compound is known for its unique chemical structure, which includes multiple hydroxyl and sulfonyl groups, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-4-(((6-hydroxy-2-naphthyl)sulphonyl)amino)naphthalene-1,7-disulphonic acid, sodium salt typically involves multiple stepsCommon reagents used in these reactions include sulfonating agents, hydroxylating agents, and amines .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-4-(((6-hydroxy-2-naphthyl)sulphonyl)amino)naphthalene-1,7-disulphonic acid, sodium salt undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of naphthoquinones, while reduction of the sulfonyl groups can produce thiols .

Scientific Research Applications

5-Hydroxy-4-(((6-hydroxy-2-naphthyl)sulphonyl)amino)naphthalene-1,7-disulphonic acid, sodium salt has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in biochemical assays and as a fluorescent probe.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Hydroxy-4-(((6-hydroxy-2-naphthyl)sulphonyl)amino)naphthalene-1,7-disulphonic acid, sodium salt involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfonyl groups play a crucial role in its reactivity, allowing it to form stable complexes with various biomolecules. This interaction can modulate biological processes and pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-Hydroxy-4-(((6-hydroxy-2-naphthyl)sulphonyl)amino)naphthalene-1,7-disulphonic acid, sodium salt apart from similar compounds is its unique combination of hydroxyl and sulfonyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specific applications where these functional groups are essential .

Properties

CAS No.

84000-89-5

Molecular Formula

C20H13NNa2O10S3

Molecular Weight

569.5 g/mol

IUPAC Name

disodium;5-hydroxy-4-[(6-hydroxynaphthalen-2-yl)sulfonylamino]naphthalene-1,7-disulfonate

InChI

InChI=1S/C20H15NO10S3.2Na/c22-13-3-1-12-8-14(4-2-11(12)7-13)32(24,25)21-17-5-6-19(34(29,30)31)16-9-15(33(26,27)28)10-18(23)20(16)17;;/h1-10,21-23H,(H,26,27,28)(H,29,30,31);;/q;2*+1/p-2

InChI Key

DIUBOSJGFLJFHO-UHFFFAOYSA-L

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)NC3=C4C(=CC(=CC4=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])O)C=C1O.[Na+].[Na+]

Origin of Product

United States

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